1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique bipyrrolidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane. The reaction is catalyzed by Yb(OTf)3 in acetonitrile, forming the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The overall yield of this route is approximately 45% .
Chemical Reactions Analysis
Types of Reactions: 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Mechanism of Action
The mechanism of action of 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can activate or inhibit certain pathways, leading to its observed effects. For example, it may interact with receptors or enzymes, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares a similar structure and is used in the synthesis of various pharmaceuticals.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds have similar biological activities and are studied for their therapeutic potential.
Uniqueness: 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
89143-13-5 |
---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-7-3-2-6-11(13)17-14(18)10-12(15(17)19)16-8-4-5-9-16/h2-3,6-7,12H,4-5,8-10H2,1H3 |
InChI Key |
UMGDZOWBCVCWKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.